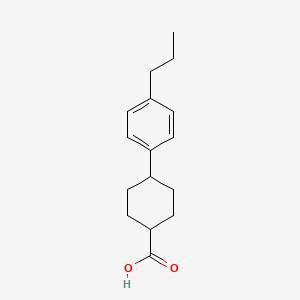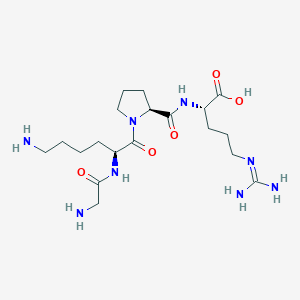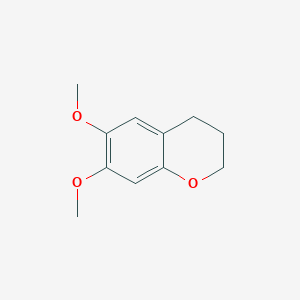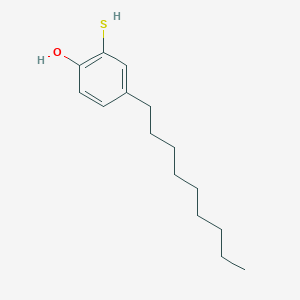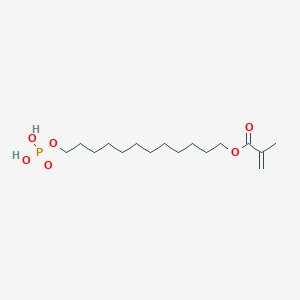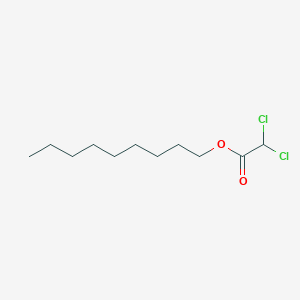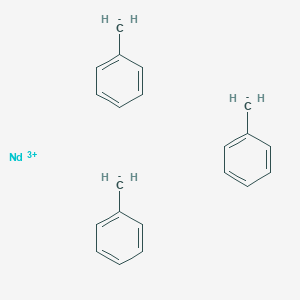
Neodymium tris(phenylmethanide)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium tris(phenylmethanide) is an organometallic compound that features neodymium, a rare-earth element, coordinated with three phenylmethanide ligands. This compound is part of a broader class of neodymium organometallic complexes known for their unique properties and applications in various fields such as catalysis, luminescence, and magnetic materials .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Neodymium tris(phenylmethanide) can be synthesized through the reaction of neodymium chloride (NdCl₃) with phenylmethanide ligands in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolution of neodymium chloride in THF.
- Addition of phenylmethanide ligands to the solution.
- Stirring the mixture under an inert atmosphere (e.g., nitrogen or argon) at a controlled temperature.
- Isolation and purification of the resulting neodymium tris(phenylmethanide) complex .
Industrial Production Methods: This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium tris(phenylmethanide) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form neodymium oxides.
Substitution: Phenylmethanide ligands can be substituted with other ligands under appropriate conditions.
Coordination: The compound can coordinate with other molecules to form complexes.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents.
Substitution: Various ligands such as halides or phosphines.
Coordination: Solvents like THF and coordinating agents.
Major Products:
Oxidation: Neodymium oxides.
Substitution: Neodymium complexes with different ligands.
Coordination: Multinuclear neodymium complexes.
Applications De Recherche Scientifique
Neodymium tris(phenylmethanide) has several scientific research applications, including:
Luminescence: The compound exhibits luminescent properties, making it useful in the development of light-emitting materials.
Magnetic Materials: Neodymium-based compounds are known for their magnetic properties, which are exploited in the design of advanced magnetic materials.
Biological Applications: Research is ongoing to explore the potential biological applications of neodymium complexes, including their use in medical imaging and as therapeutic agents.
Mécanisme D'action
The mechanism of action of neodymium tris(phenylmethanide) involves its ability to coordinate with other molecules and catalyze specific reactions. The phenylmethanide ligands provide a stable environment for the neodymium ion, allowing it to interact with substrates and facilitate chemical transformations. The compound’s catalytic activity is attributed to the electronic properties of the neodymium ion and the steric effects of the ligands .
Comparaison Avec Des Composés Similaires
Neodymium tris(amidinate): Similar in structure but with amidinate ligands instead of phenylmethanide.
Neodymium tris(organophosphate): Contains organophosphate ligands and is used in polymerization and other catalytic processes.
Uniqueness: Neodymium tris(phenylmethanide) is unique due to its specific ligand environment, which imparts distinct electronic and steric properties. These properties influence its reactivity and make it suitable for specialized applications in catalysis and materials science .
Propriétés
Numéro CAS |
82470-70-0 |
|---|---|
Formule moléculaire |
C21H21Nd |
Poids moléculaire |
417.6 g/mol |
InChI |
InChI=1S/3C7H7.Nd/c3*1-7-5-3-2-4-6-7;/h3*2-6H,1H2;/q3*-1;+3 |
Clé InChI |
FLRUYWYMDFONGO-UHFFFAOYSA-N |
SMILES canonique |
[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[CH2-]C1=CC=CC=C1.[Nd+3] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


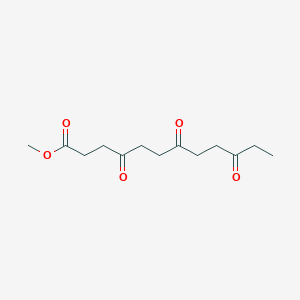
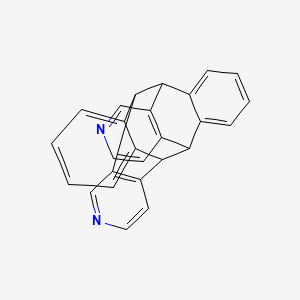
![3-{2-[3-(4-Nitrophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14427688.png)
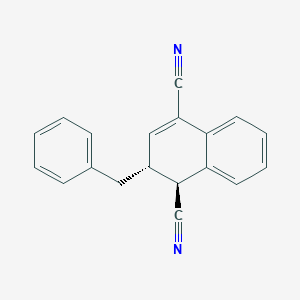
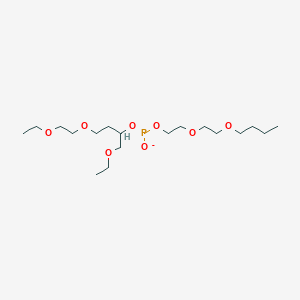
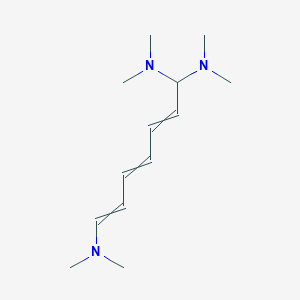
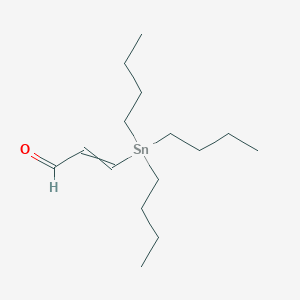
![1,4-Difluoro-2,5-bis[(propan-2-yl)sulfanyl]benzene](/img/structure/B14427734.png)
